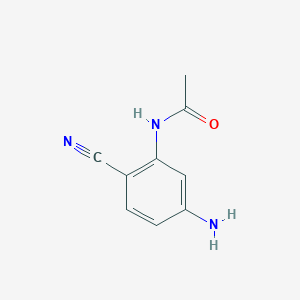

N-(5-amino-2-cyanophenyl)acetamide

Description

Contextualization of Acetamide (B32628), Cyano, and Amino Functional Groups in Chemical Synthesis

The chemical behavior and synthetic potential of N-(5-amino-2-cyanophenyl)acetamide are largely dictated by its three principal functional groups: acetamide, cyano, and amino.

The acetamide group (CH₃CONH-) is the simplest amide derived from acetic acid. fiveable.me Amides are crucial in organic chemistry and biochemistry, most notably for forming the peptide bonds that link amino acids in proteins. fiveable.mefiveable.me The acetamide group is polar and can participate in hydrogen bonding. fiveable.mefiveable.me It can be synthesized through the reaction of acetic acid with ammonia (B1221849) or by the hydrolysis of acetonitrile (B52724). fiveable.me In terms of reactivity, the amide bond can be hydrolyzed under acidic or basic conditions to yield acetic acid and an amine. patsnap.com

The cyano group (-C≡N), a carbon atom triple-bonded to a nitrogen atom, is a highly versatile functional group in organic synthesis. fiveable.me It is a strong electron-withdrawing group, which can significantly increase the acidity of adjacent C-H bonds. fiveable.me Nitriles, compounds containing a cyano group, are precursors to a variety of other functional groups, including amines, amides, carboxylic acids, and ketones. researchgate.net This transformative potential makes the cyano group a valuable synthetic handle. researchgate.net More than 60 small molecule drugs on the market contain a cyano group, highlighting its importance in medicinal chemistry. rsc.org

The amino group (-NH₂) consists of a nitrogen atom bonded to two hydrogen atoms. chemistrytalk.org It is a fundamental component of amino acids and proteins. studysmarter.co.uklabxchange.org The lone pair of electrons on the nitrogen atom makes the amino group basic and nucleophilic, allowing it to readily participate in chemical reactions. chemistrytalk.orglabxchange.org It is considered an activating group in the context of aromatic rings. labxchange.org The amino group is pivotal in the formation of peptide bonds and plays a role in regulating pH in biological systems. studysmarter.co.ukscienceinfo.com

Table 1: Properties of Functional Groups in this compound

| Functional Group | Formula | Key Characteristics | Role in Synthesis |

|---|---|---|---|

| Acetamide | CH₃CONH- | Polar, hydrogen bonding, simplest amide. fiveable.mefiveable.me | Precursor to other organic compounds, part of many biomolecules. fiveable.mepatsnap.com |

| Cyano | -C≡N | Strong electron-withdrawing, versatile. fiveable.me | Can be converted to amines, amides, carboxylic acids, etc. researchgate.net |

Significance of Substituted Anilines in Synthetic Chemistry

This compound is a derivative of aniline (B41778), making it a substituted aniline. Aniline, the simplest aromatic amine, consists of a phenyl group attached to an amino group. wikipedia.org Substituted anilines, where one or more hydrogen atoms on the aromatic ring are replaced by other functional groups, are crucial intermediates in the synthesis of a vast array of chemical products. wikipedia.org

They are fundamental building blocks for dyes, pharmaceuticals, and polymers. wikipedia.org The synthesis of substituted anilines can be achieved through various methods, including the nitration of a substituted aromatic compound followed by reduction. wikipedia.org More modern methods include the use of palladium-catalyzed reactions to form anilines from cyclohexanones. organic-chemistry.orgacs.org The diverse reactivity of the aniline core, combined with the influence of its substituents, allows for the construction of complex molecular architectures. For instance, the amino group on the aniline ring can be converted into a diazonium salt, which can then be replaced by a wide range of other functional groups through reactions like the Sandmeyer reaction. wikipedia.org The development of efficient methods for synthesizing meta-substituted anilines, in particular, has been a focus of research, as these compounds are valuable precursors in medicinal chemistry and materials science. rsc.orgrsc.org

Overview of the Chemical Structure and its Potential as a Research Target

The chemical structure of this compound brings together the functionalities of its constituent parts onto a single molecular scaffold. Its systematic name is this compound, and its molecular formula is C₉H₉N₃O. bldpharm.com

Table 2: Chemical Identity of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 196394-40-8 | bldpharm.com |

| Molecular Formula | C₉H₉N₃O | bldpharm.com |

| Molecular Weight | 175.19 g/mol | Inferred |

| SMILES Code | CC(NC1=CC(N)=CC=C1C#N)=O | bldpharm.com |

The arrangement of the functional groups on the phenyl ring is key to its potential reactivity. The amino and acetamide groups are in a meta position to each other, while the cyano group is ortho to the acetamide group and meta to the amino group. This specific substitution pattern influences the electronic properties of the aromatic ring and the reactivity of each functional group.

The presence of multiple reactive sites makes this compound a promising candidate for further synthetic modifications. The amino group can be a site for acylation, alkylation, or diazotization. The cyano group can be hydrolyzed or reduced. The acetamide group can also undergo hydrolysis. This versatility makes it a potentially valuable building block in combinatorial chemistry for the generation of libraries of compounds for screening in drug discovery and materials science.

Scope and Objectives of Academic Research on this compound

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, the scope of potential academic research can be inferred from studies on structurally related molecules. The primary objectives of such research would likely focus on exploring its synthetic utility and biological activity.

Research on other N-(cyanophenyl)acetamide derivatives has shown their potential in various applications. For example, some N-(cyanophenyl) derivatives are used in the synthesis of quinazolines, which can possess antimicrobial activity. evitachem.com Other acetamide derivatives have been investigated for their potential as insecticides. Furthermore, compounds with similar structural motifs have been explored for their anticancer properties. evitachem.com

Therefore, academic research on this compound could pursue the following objectives:

Development of novel synthetic methodologies: Investigating new ways to synthesize this compound and use it as a precursor for more complex molecules.

Exploration of biological activity: Screening the compound and its derivatives for potential antimicrobial, anticancer, or other pharmacological activities. For instance, related compounds have been studied as inhibitors of specific enzymes. ontosight.ai

Application in materials science: The presence of polar functional groups and an aromatic system suggests potential applications in the development of new organic materials with specific electronic or optical properties. smolecule.com

Structure

3D Structure

Properties

IUPAC Name |

N-(5-amino-2-cyanophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-6(13)12-9-4-8(11)3-2-7(9)5-10/h2-4H,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUEWLKSWIXPANW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 5 Amino 2 Cyanophenyl Acetamide and Key Intermediates

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of N-(5-amino-2-cyanophenyl)acetamide reveals several possible disconnections. The most logical starting point is the amide bond, which can be disconnected to yield 2-cyano-1,5-phenylenediamine and an acetylating agent. Alternatively, the amino group can be traced back to a nitro group, a common precursor in aromatic synthesis. This leads to the key intermediate, N-(2-cyano-5-nitrophenyl)acetamide. This intermediate simplifies the synthesis by allowing for the introduction of the acetamide (B32628) group prior to the more sensitive reduction step.

A further disconnection of N-(2-cyano-5-nitrophenyl)acetamide at the amide bond leads to 2-cyano-5-nitroaniline and an acetylating agent. This aniline (B41778) derivative is a commercially available or readily synthesized starting material. The cyano and nitro groups on this precursor guide the regioselectivity of subsequent reactions.

Multi-Step Synthesis Approaches

Based on the retrosynthetic analysis, a common and effective multi-step synthesis of this compound involves the initial preparation of an appropriately substituted aniline, followed by amidation and functional group transformations.

Amidation Reactions for Acetamide Moiety Formation

The formation of the acetamide group is a critical step. This is typically achieved through the acylation of an amino group on the benzene (B151609) ring.

One primary method involves the acetylation of 2-cyano-5-nitroaniline . This reaction is commonly carried out using acetic anhydride (B1165640) in the presence of a base or a catalyst. The reaction mixture is often heated to ensure complete conversion. srce.hr For instance, the corresponding N-ferrocenylmethyl-N-(nitrophenyl)aniline can be acetylated with acetic anhydride at 65°C under a nitrogen atmosphere. srce.hr

Another approach is the use of acetyl chloride. However, this method can be more vigorous and may require careful control of reaction conditions to avoid side reactions. The choice of solvent is also important, with aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) being common.

The general procedure for amidation often involves dissolving the substituted aniline in a suitable solvent, followed by the addition of the acetylating agent. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

Nitrile Group Introduction and Modification

The cyano group is a key feature of the target molecule. In many synthetic routes, the nitrile is present in the starting material, such as 2-cyano-5-nitroaniline. The introduction of a nitrile group onto an aromatic ring can be achieved through various methods, including the Sandmeyer reaction, which involves the diazotization of an amino group followed by treatment with a cyanide salt, typically copper(I) cyanide. However, for the synthesis of this compound, it is more practical to start with a precursor already containing the cyano group.

The nitrile group is generally stable under the conditions used for amidation and the subsequent reduction of the nitro group. However, care must be taken to avoid harsh acidic or basic conditions that could lead to its hydrolysis to a carboxylic acid or an amide.

Aromatic Amination Strategies for the Amino Group

The final step in the most common synthetic route is the reduction of the nitro group to an amino group. This transformation must be selective to avoid the reduction of the nitrile functionality.

A widely used method for the selective reduction of an aromatic nitro group in the presence of a nitrile is catalytic hydrogenation. Catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are effective. The reaction is typically carried out in a solvent like ethanol (B145695) or ethyl acetate (B1210297) under a hydrogen atmosphere.

Another effective method is the use of reducing agents like tin(II) chloride (SnCl2) in an acidic medium, such as hydrochloric acid or acetic acid. This method is known for its high chemoselectivity towards the nitro group.

Metal hydrides, such as sodium borohydride (B1222165) in the presence of a catalyst, can also be employed. The choice of the reducing agent and reaction conditions is crucial to prevent the reduction of the nitrile group.

Regioselective Synthesis Considerations

The regiochemistry of the substituents on the benzene ring is established early in the synthesis, typically starting with a disubstituted benzene derivative. For instance, the synthesis of the key intermediate N-(2-cyano-5-nitrophenyl)acetamide relies on the fixed positions of the cyano and nitro groups in the starting material, 2-cyano-5-nitroaniline.

The directing effects of the substituents play a crucial role in any further electrophilic or nucleophilic aromatic substitution reactions. The cyano and nitro groups are both electron-withdrawing and meta-directing. The amino group, being an activating and ortho-, para-directing group, would significantly influence the regioselectivity of any subsequent reactions on the final product.

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound.

For the amidation step , key parameters to optimize include:

Temperature: While heating can increase the reaction rate, excessive heat can lead to side products. A moderate temperature is often optimal.

Catalyst/Base: The choice and amount of catalyst or base can significantly impact the reaction. Common choices include pyridine (B92270) or triethylamine (B128534).

Reaction Time: Monitoring the reaction by TLC helps determine the optimal time for completion, avoiding the formation of impurities due to prolonged reaction times.

For the reduction of the nitro group , optimization involves:

Catalyst Loading: In catalytic hydrogenation, the amount of catalyst (e.g., Pd/C) can be varied to find the most efficient conversion.

Hydrogen Pressure: Adjusting the hydrogen pressure can influence the reaction rate and selectivity.

Solvent: The choice of solvent can affect the solubility of the substrate and the activity of the catalyst.

Purification of the final product is typically achieved through recrystallization or column chromatography to remove any unreacted starting materials or byproducts.

Table of Reaction Conditions for Key Synthetic Steps

| Step | Reactants | Reagents and Solvents | Typical Conditions |

| Amidation | 2-Cyano-5-nitroaniline | Acetic anhydride, Pyridine (catalyst) | 80-100°C, 2-4 hours |

| Reduction | N-(2-Cyano-5-nitrophenyl)acetamide | H₂, Pd/C (10%) in Ethanol | Room temperature, 1 atm H₂, 4-8 hours |

| Reduction | N-(2-Cyano-5-nitrophenyl)acetamide | SnCl₂·2H₂O in Ethanol/Acetic Acid | Reflux, 2-6 hours |

Catalyst Systems and Reaction Media

The selection of an appropriate catalyst and solvent system is critical for achieving high yields and purity in the synthesis of N-arylacetamides. Several systems have been effectively employed for transformations involving the core structures of this compound.

Triethylamine and Propylphosphonic Anhydride (T3P®) : This combination is a powerful and widely used system for amide bond formation. In a typical procedure, an amine (like a substituted aniline) reacts with a carboxylic acid. Triethylamine acts as a base to deprotonate the amine and neutralize the acidic byproducts. Propylphosphonic anhydride (T3P®) serves as an excellent water scavenger and activating agent for the carboxylic acid, facilitating the nucleophilic attack by the amine. researchgate.netcsic.es This system is noted for its high efficiency and the generation of water-soluble byproducts, which simplifies purification. rhhz.net For instance, the synthesis of N-(2-chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide was successfully achieved by reacting 4,4,4-trifluorobutanoic acid with 2-amino-4-chlorobenzonitrile (B1265954) in the presence of triethylamine and T3P® in an ethyl acetate medium. researchgate.net

Acetonitrile (B52724) : As a reaction medium, acetonitrile is a polar aprotic solvent that is effective in dissolving a wide range of reactants, including amine and nitrile-containing compounds. arabjchem.orgnih.gov It is often used in amide synthesis due to its relatively high boiling point, allowing for reactions to be conducted at elevated temperatures, and its compatibility with many catalytic systems. In the synthesis of related N-arylacetamides, acetonitrile has been used as the solvent for reactions involving the amination of aryltriazenes. arabjchem.org

Trimethylaluminum (B3029685) (AlMe3) : AlMe3 has emerged as a highly effective catalyst for the selective amidation of esters, a common route to N-arylacetamides. lookchem.com It is particularly useful for preventing the undesired formation of amidines, which can be a competing side reaction when reacting an amine with a nitrile-containing ester. Research on the synthesis of 2-(2-cyanophenyl)-N-phenylacetamide derivatives demonstrated that using AlMe3 as a catalyst in toluene (B28343) significantly improved the yield of the desired amide product compared to other Lewis acids like FeCl3, TiCl4, and ZnCl2. lookchem.comresearchgate.net The mechanism involves the activation of the ester by the trimethylaluminum complex, facilitating the amidation process. lookchem.com

| Catalyst/Reagent | Reaction Medium | Role | Key Advantages | Reference |

|---|---|---|---|---|

| Triethylamine | Ethyl Acetate, Acetonitrile, Dichloromethane | Base | Neutralizes acidic byproducts, facilitates reaction. | researchgate.netsci-hub.se |

| Propylphosphonic Anhydride (T3P®) | Ethyl Acetate, Dichloromethane | Coupling/Activating Agent | High efficiency, forms water-soluble byproducts simplifying workup. Considered a "green" reagent. | researchgate.netcsic.esrhhz.net |

| Acetonitrile | - | Solvent | Good solvating power for polar reactants, stable at higher temperatures. | arabjchem.orgnih.gov |

| Trimethylaluminum (AlMe3) | Toluene | Catalyst | Promotes selective amidation of esters over competing amidine formation. | lookchem.comresearchgate.net |

Temperature and Pressure Control

Precise control over temperature and pressure is fundamental to maximizing reaction yield and minimizing side-product formation.

Temperature : The optimal temperature for synthesis is highly dependent on the specific reactants and catalyst system. For AlMe3-catalyzed amidation of methyl-2-(2-cyanophenyl)acetate, the reaction is typically conducted at an elevated temperature of 80 °C in toluene to ensure a reasonable reaction rate. lookchem.com In contrast, some continuous flow processes for related compounds may operate at significantly higher temperatures, ranging from 110 °C to 235 °C, to achieve rapid conversion within the short residence times characteristic of flow reactors. nih.gov For processes involving reagents like propylphosphonic anhydride, reactions are often run from room temperature up to 50-60 °C. researchgate.netgoogle.com

Pressure : Most laboratory-scale amide syntheses are performed at atmospheric pressure. However, in specific applications, particularly in continuous flow or industrial-scale reactions, pressure control becomes important. Applying back pressure (e.g., 100 psi) in a flow reactor can prevent the boiling of solvents at high temperatures and improve reaction kinetics. nih.gov In larger-scale batch production, reactions may be run under reduced pressure during workup stages to efficiently remove solvents at lower temperatures, protecting thermally sensitive products. google.com

Advanced Synthetic Techniques

Modern synthetic chemistry is increasingly moving towards more efficient, safer, and environmentally friendly methods.

Continuous Flow Synthesis Methodologies

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. nih.govresearchgate.net In a flow synthesis setup, reagents are continuously pumped through a network of tubes and reactors where they mix and react.

This methodology could be readily applied to the synthesis of this compound. For example, a solution of an appropriate amino precursor and a solution of an acetylating agent could be introduced via separate pumps into a T-mixer, initiating the reaction. The stream would then pass through a heated reactor coil for a specific residence time to ensure complete conversion before the product is collected. beilstein-journals.org This approach allows for precise control over reaction parameters like temperature, pressure, and stoichiometry, leading to higher consistency and yield. nih.gov The scalability of such a process has been demonstrated with the synthesis of α-tertiary amine derivatives on a decagram scale. researchgate.net

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Safety | Larger volumes of hazardous materials handled at once. | Small reaction volumes at any given time, better heat dissipation, inherently safer. |

| Process Control | Difficult to precisely control temperature and mixing in large vessels. | Excellent control over temperature, pressure, and residence time. |

| Scalability | Scaling up can be complex and require significant process redesign. | Scalability achieved by running the system for longer periods ("scaling-out"). |

| Consistency | Potential for batch-to-batch variability. | High product consistency and quality. |

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com These principles are highly relevant to the synthesis of this compound.

Key applications include:

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic methods, such as the AlMe3-promoted amidation, are superior to stoichiometric reagents in this regard. lookchem.com

Catalysis : Using catalytic reagents in small amounts is preferable to stoichiometric reagents, as it reduces waste. acs.org The development of catalytic methods for amide bond formation is a core area of green chemistry research.

Industrial Production Methods and Scalability Considerations

Transitioning a synthesis from the laboratory to an industrial scale introduces several critical considerations. The primary goals are to ensure the process is cost-effective, safe, reliable, and environmentally sustainable.

For a compound like this compound, scalability would involve:

Process Optimization : Optimizing reaction conditions (temperature, concentration, catalyst loading) to maximize throughput and minimize reaction time. This includes selecting robust and cost-effective starting materials. A synthesis method for propylphosphoric cyclic anhydride (T3P®) has been developed specifically with industrial production in mind, using cheap and readily available raw materials. google.com

Waste Reduction : Minimizing waste is crucial for both environmental and economic reasons. This aligns with green chemistry principles, such as improving atom economy and recycling solvents. The reduction of solvent waste from 1300 kg to 22 kg per kilogram of product in the industrial synthesis of Viagra serves as a benchmark for what can be achieved through process optimization. wordpress.com

Safety and Engineering : Implementing robust safety protocols to handle potentially hazardous reagents and exothermic reactions. Continuous flow manufacturing is often favored for industrial production as it offers superior control over reaction exotherms and minimizes the volume of hazardous material present at any one time, making the process inherently safer. researchgate.net

Workup and Purification : Developing efficient and scalable purification methods. This might involve crystallization instead of chromatographic purification, and designing processes where byproducts are easily removed, such as the water-soluble byproducts from T3P®-mediated reactions. rhhz.net

Chemical Reactivity and Transformation of N 5 Amino 2 Cyanophenyl Acetamide

Reactivity of the Aryl Amine Moiety

The primary amino group at the 5-position of the benzene (B151609) ring is a key site for various chemical reactions, including alkylation, acylation, diazotization, and condensation.

The nucleophilic primary amino group of N-(5-amino-2-cyanophenyl)acetamide can undergo N-alkylation with various alkylating agents. General methods for the N-alkylation of anilines, which are applicable to this compound, often utilize alcohols as alkylating agents in the presence of a catalyst. These reactions proceed via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where the alcohol is temporarily oxidized to an aldehyde, which then forms an imine with the amine, followed by reduction to the N-alkylated amine.

Catalytic systems based on earth-abundant metals like manganese have been shown to be effective. For instance, manganese pincer complexes can catalyze the selective monoalkylation of various substituted anilines with both aromatic and aliphatic alcohols. nih.gov These reactions are typically carried out in a solvent like toluene (B28343) at elevated temperatures with a base such as potassium tert-butoxide (t-BuOK). nih.gov Similarly, ruthenium-based catalysts, often in conjunction with a phosphine (B1218219) ligand like Triphos, can achieve N-alkylation of amines using carboxylic acids and molecular hydrogen, presenting a green and practical approach. csic.es

More recently, acid-catalyzed, metal-free conditions have been developed for the site-selective alkylation of anilines. acs.org These methods can achieve either N-alkylation or C-alkylation depending on the reaction solvent and conditions, utilizing ortho-quinone methides as the alkylating agent. acs.org For N-alkylation, the reaction is typically performed in a non-polar solvent like toluene. acs.org

Table 1: General Conditions for N-Alkylation of Anilines Applicable to this compound

| Catalyst/Reagent | Alkylating Agent | Base/Co-catalyst | Solvent | Temperature | Yield | Reference |

| Manganese Pincer Complex | Benzyl Alcohol | t-BuOK | Toluene | 140 °C | Good to Excellent | nih.gov |

| Ru(acac)₃/Triphos | Carboxylic Acid | HNTf₂ / H₂ | Toluene | 160 °C | Good to Excellent | csic.es |

| Pentafluorophenol | ortho-Quinone Methide | - | Toluene | 80 °C | Good | acs.org |

Note: Yields are general and depend on the specific substrates used.

The free amino group can be readily acylated by reacting with acylating agents such as acyl chlorides or acid anhydrides. This reaction introduces an acyl group onto the nitrogen atom, forming a secondary amide. N-acylation is a fundamental transformation and is observed in biological systems as well; for example, the N-acetylation of p-phenylenediamine (B122844) derivatives is a known metabolic pathway. nih.govcir-safety.org

The selective acylation of one amino group in phenylenediamine derivatives is a common synthetic challenge. For 4-substituted-1,3-phenylenediamines, which are structurally analogous to this compound, selective acylation can be achieved by carefully controlling the reaction conditions. google.com Efficient and environmentally friendly methods for N-acylation have been developed using benzotriazole (B28993) chemistry in water, which avoids the use of hazardous acyl chlorides and anhydrides. mdpi.com

Table 2: Examples of N-Acylation Reactions of Amines

| Amine Substrate | Acylating Agent | Reagent/Catalyst | Solvent | Yield | Reference |

| Phenylalanine | Benzyl chloroformate | - | Water | 75% | mdpi.com |

| Glycine | Fmoc-Cl | - | Water | 91% | mdpi.com |

| Aniline (B41778) | Boc₂O | - | Water | 95% | mdpi.com |

| 4-Nitro-1,3-phenylenediamine | Acetic Anhydride (B1165640) | Acetic Acid | Acetic Acid | Mixture of mono- and di-acetylated products | google.com |

As a primary arylamine, the 5-amino group of this compound can be converted into a diazonium salt (Ar-N₂⁺) through a process called diazotization. This reaction is typically carried out at low temperatures (0–5 °C) using sodium nitrite (B80452) (NaNO₂) and a strong acid, such as hydrochloric acid (HCl). rsc.org The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions, most notably azo coupling.

In an azo coupling reaction, the electrophilic diazonium salt reacts with an electron-rich coupling component, such as a phenol, naphthol, or another aromatic amine, to form an azo compound (Ar-N=N-Ar'). rsc.orgnih.gov These products are often highly colored and form the basis of many synthetic dyes. rsc.orggoogle.com The reaction conditions, particularly the pH, are crucial for successful coupling.

Table 3: Representative Azo Coupling Reactions via Diazotization

| Amine for Diazotization | Coupling Component | Reaction Conditions | Product Type | Reference |

| 4-Methoxyl-3-amino-benzene anilide | Di-acetyl acetyl-p-phenylenediamine | 1. HCl, NaNO₂, 10-30 °C; 2. NaOH (aq), pH 7-8 | Disazo Pigment | google.com |

| Aniline derivative | 1-H-Pyrrole-2-carbaldehyde | 1. HCl, NaNO₂, 0-5 °C; 2. Pyridine (B92270) | Azo-pyrrole intermediate | rsc.org |

| p-NH₂-Bn-NOTA | L-Tyrosine | 1. HCl, NaNO₂, 4 °C; 2. NaOH, pH 9 | Azo-tyrosine conjugate | acs.org |

The primary amino group can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). This reaction is fundamental in the synthesis of various heterocyclic systems. For instance, the condensation of 1,2-diaminobenzenes with aldehydes is a classic method for preparing benzimidazoles. semanticscholar.orguit.nogrowingscience.comrsc.org While this compound is a 1,3-diamino derivative, the free amino group can similarly react with aldehydes.

These condensation reactions can be catalyzed by acids or metals, or in some cases, proceed without a catalyst under mild conditions. uit.nobeilstein-journals.org The resulting imine can then participate in subsequent intramolecular reactions. For example, a palladium-catalyzed, three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids affords quinazolines, proceeding through an initial condensation to form an imine. organic-chemistry.org

Transformations of the Nitrile Group

The cyano group (-C≡N) is another key reactive site in the molecule, susceptible to transformations such as hydrolysis and intramolecular cyclization.

The nitrile group can be hydrolyzed under acidic or basic conditions to yield either a primary amide or a carboxylic acid. acs.orgresearchgate.net The reaction proceeds via the initial formation of a primary amide (carboxamide), which can then be further hydrolyzed to the corresponding carboxylic acid and ammonia (B1221849)/ammonium salt.

Selective hydration of the nitrile to the primary amide without further hydrolysis can be achieved using specific catalysts and conditions. For example, macroporous basic resins like Amberlyst A26 OH have been shown to effectively catalyze the selective hydration of nitriles to primary amides in an aqueous ethanol (B145695) solution. organic-chemistry.org This provides a pathway to convert this compound into N-(5-amino-2-carbamoylphenyl)acetamide.

Furthermore, the nitrile group is a key participant in intramolecular cyclization reactions. The amide nitrogen or an enolate formed from the acetyl group can act as an internal nucleophile, attacking the electrophilic carbon of the nitrile. This type of reaction is used to synthesize quinazoline (B50416) and quinolinone ring systems. For example, intramolecular cyclization of 2-cyanophenylamide derivatives using choline (B1196258) hydroxide (B78521) can produce 4-aminoquinoline-2-ones. rsc.org Similarly, tandem reactions involving the intramolecular addition of an acetamide (B32628) enolate to a nitrile group have been used to synthesize indolo[3,2-c]quinolinones. acs.org

Reactions Involving the Acetamide Functionality

The acetamide group (-NHCOCH₃) is a key feature of the molecule, influencing its electronic properties and providing a site for further chemical modification.

The amide bond of the acetamide group can be hydrolyzed under either acidic or basic conditions, typically requiring heat. youtube.comkhanacademy.org Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by water. khanacademy.org Subsequent steps lead to the cleavage of the carbon-nitrogen bond, yielding a carboxylic acid and an amine.

Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. khanacademy.org The expulsion of the amide anion is followed by an acid-base reaction to give a carboxylate salt and the amine. This reaction effectively removes the acetyl protecting group from the amino functionality, regenerating the parent amine.

This compound → 2-amino-4-aminobenzonitrile (under hydrolytic conditions)

The hydrogen atom on the nitrogen of the acetamide group can be substituted with a halogen atom (e.g., Br, Cl, I) through N-halogenation reactions. Reagents such as N-halosuccinimides (NXS), including N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS), are commonly used for this purpose. beilstein-journals.orgnih.govbeilstein-journals.org These reactions can be catalyzed by transition metals like palladium, leading to ortho-halogenation of the acetanilide (B955) ring. beilstein-journals.orgnih.gov Alternatively, acid-catalyzed bromination of acetanilides with NBS is also a well-established method. chemhelpasap.com

| Substrate | Halogenating Agent | Catalyst/Conditions | Product | Yield (%) | Reference |

| Acetanilide | NIS | Pd(OAc)₂, PTSA, ball-milling | N-(2-iodophenyl)acetamide | 94 | nih.gov |

| Acetanilide | NBS | Pd(OAc)₂, PTSA, ball-milling | N-(2-bromophenyl)acetamide | 73 | beilstein-journals.org |

| Acetanilide | NCS | Pd(OAc)₂, PTSA, ball-milling | N-(2-chlorophenyl)acetamide | 77 | beilstein-journals.org |

| Acetanilide | NBS | Acetonitrile (B52724), conc. HCl | 4'-bromoacetanilide | - | chemhelpasap.com |

These reactions provide a route to introduce a halogen atom onto the nitrogen, which can serve as a handle for further synthetic transformations.

Electrophilic Aromatic Substitution on the Phenyl Ring

The benzene ring of this compound is substituted with both activating and deactivating groups, which direct the position of incoming electrophiles. The primary amino group (-NH₂) is a strongly activating, ortho, para-directing group. openstax.orgallrounder.ai The acetamide group (-NHCOCH₃) is also an activating, ortho, para-directing group, although it is less activating than the amino group due to the electron-withdrawing nature of the adjacent carbonyl group. brainly.comijarsct.co.in The cyano group (-CN) is a deactivating, meta-directing group.

Considering the positions of the existing substituents, the incoming electrophile will be directed to the positions ortho and para to the activating groups. The most likely positions for electrophilic attack are C4 and C6, which are ortho and para to the amino group and ortho to the acetamido group. Steric hindrance may influence the regioselectivity, potentially favoring substitution at the C4 position. The deactivating effect of the cyano group will likely disfavor substitution at the positions ortho and para to it.

A common example of electrophilic aromatic substitution is bromination. The reaction of acetanilide with bromine often leads to the para-brominated product as the major isomer due to steric hindrance at the ortho positions. ijarsct.co.in For this compound, the combined directing effects of the amino and acetamido groups would strongly favor substitution at the positions activated by these groups.

Oxidation and Reduction Pathways of the Entire Compound

The oxidation and reduction of this compound can target several sites within the molecule, primarily the amino and cyano groups. The specific outcome of these reactions is highly dependent on the reagents and conditions employed.

Oxidation: The primary amino group on the phenyl ring is the most susceptible site for oxidation. Mild oxidizing agents can lead to the formation of nitroso or nitro derivatives, while stronger conditions could result in the formation of azo compounds through coupling reactions. The acetamide's methyl group could also be oxidized to a carboxylic acid under harsh conditions, though this is generally less favorable than the oxidation of the amino group. Common oxidizing agents for aromatic amines include potassium permanganate (B83412) (KMnO₄) and hydrogen peroxide (H₂O₂) .

Reduction: The nitrile group is the most likely target for reduction. Catalytic hydrogenation or treatment with reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can convert the cyano group into a primary amine (aminomethyl group) . The acetamide carbonyl group can also be reduced to a methylene (B1212753) group under strong reducing conditions. The aromatic ring itself can be reduced to a cyclohexane (B81311) ring via catalytic hydrogenation at high pressure and temperature, a transformation common for acetamido-substituted quinolines and isoquinolines researchgate.net.

Table 1: Potential Oxidation and Reduction Reactions of this compound

| Reaction Type | Reagent/Condition (Hypothetical) | Potential Product(s) | Functional Group Transformed |

| Oxidation | Potassium permanganate (KMnO₄) | N-(2-cyano-5-nitrophenyl)acetamide | Amino group to Nitro group |

| Hydrogen peroxide (H₂O₂) | N-(2-cyano-5-nitrosophenyl)acetamide | Amino group to Nitroso group | |

| Reduction | Lithium aluminum hydride (LiAlH₄) | N-(5-(aminomethyl)-2-aminophenyl)acetamide | Cyano group to Aminomethyl group |

| Sodium borohydride (NaBH₄) / CoCl₂ | N-(5-(aminomethyl)-2-aminophenyl)acetamide | Cyano group to Aminomethyl group | |

| Catalytic Hydrogenation (e.g., H₂/Pd) | N-(5-(aminomethyl)-2-aminophenyl)acetamide | Cyano group to Aminomethyl group | |

| High-pressure Catalytic Hydrogenation | N-(5-(aminomethyl)-2-aminocyclohexyl)acetamide | Aromatic ring and Cyano group |

Note: The reactions and products listed in this table are predicted based on the general reactivity of the functional groups and are not based on specific experimental studies of this compound.

Mechanistic Studies of Key Transformations

One of the most plausible transformations is the acid- or base-catalyzed intramolecular cyclization. In an acidic medium, the nitrogen of the cyano group or the oxygen of the acetamide carbonyl could be protonated, enhancing the electrophilicity of the respective carbon atom. The proximate amino group can then act as an intramolecular nucleophile, attacking the activated carbon to form a five- or six-membered ring. Subsequent dehydration would then lead to the formation of a stable aromatic heterocyclic system. For instance, the cyclization of 2-cyano-N-(2-cyanophenyl)acetamide derivatives to form 4-aminoquinoline-2-ones has been reported to proceed under basic conditions using choline hydroxide rsc.org.

A proposed mechanistic pathway for the acid-catalyzed cyclization to a quinazoline derivative would involve the following steps:

Protonation: The nitrogen atom of the cyano group is protonated by an acid catalyst.

Nucleophilic Attack: The lone pair of the amino group attacks the electrophilic carbon of the protonated nitrile.

Tautomerization: The resulting imine undergoes tautomerization.

Second Nucleophilic Attack: The amide nitrogen attacks the imine carbon to form the second ring.

Dehydration: Elimination of a water molecule leads to the final aromatic quinazoline product.

Similarly, a base-catalyzed cyclization could be initiated by the deprotonation of the amino or acetamide group, increasing its nucleophilicity and facilitating the attack on the cyano or amide carbonyl group.

Table 2: Hypothetical Mechanistic Steps for Acid-Catalyzed Cyclization to a Quinazoline Derivative

| Step | Description | Intermediate/Transition State |

| 1 | Protonation of the cyano group. | Formation of a nitrilium ion. |

| 2 | Intramolecular nucleophilic attack by the amino group. | Formation of a six-membered ring intermediate. |

| 3 | Tautomerization. | Formation of an amino-imino intermediate. |

| 4 | Intramolecular nucleophilic attack by the acetamide nitrogen. | Formation of a bicyclic intermediate. |

| 5 | Dehydration. | Elimination of water to form the aromatic quinazoline ring. |

Note: This mechanistic outline is a plausible pathway based on general organic chemistry principles and studies of similar molecules. Specific mechanistic studies on this compound are required for confirmation.

Derivatization Strategies and Analogue Synthesis

Design Principles for Structural Analogues

The design of structural analogues of N-(5-amino-2-cyanophenyl)acetamide is guided by established medicinal chemistry principles. The core idea is to systematically alter the different functional components of the molecule to enhance desired properties while minimizing unwanted effects. The primary functional groups—the primary amine, the nitrile, and the acetamide (B32628)—along with the phenyl ring, serve as key handles for modification.

Key design principles include:

Bioisosteric Replacement: The nitrile and amide functionalities can be replaced with other groups that have similar steric and electronic properties. For instance, the nitrile group can be converted to a tetrazole, which is a well-known bioisostere for a carboxylic acid group, potentially improving metabolic stability and binding interactions. thieme-connect.com

Functional Group Interconversion: The inherent reactivity of the amine, nitrile, and acetamide groups allows for their conversion into a wide array of other functionalities, expanding the chemical space accessible from the parent molecule. lumenlearning.com

Modulation of Physicochemical Properties: Modifications are designed to tune properties such as lipophilicity (LogP), hydrogen bonding capacity, and polarity. For example, N-alkylation of the amine can increase lipophilicity, while hydrolysis of the nitrile to a carboxylic acid increases polarity. nih.gov

Structure-Activity Relationship (SAR) Exploration: Systematic substitution on the phenyl ring or variation of the acetamide's acyl group helps in understanding how different chemical features impact biological activity. This allows for the optimization of the lead compound to improve potency and selectivity for a biological target. ontosight.aifrontiersin.org

These principles guide the synthetic chemist in creating a library of related compounds for further screening and development.

Functional Group Interconversions on this compound

The three primary functional groups on the this compound molecule offer distinct opportunities for chemical transformation.

The primary amino group is a potent nucleophile and can readily undergo various derivatizations.

N-Alkylation: The introduction of alkyl groups to the primary amine can be achieved through reactions with alkyl halides or via reductive amination with aldehydes and ketones. While direct N-alkylation of aminothiophenes has been reported as challenging, methods utilizing caesium carbonate and tetrabutylammonium (B224687) iodide in DMF have proven effective under mild conditions for related structures. rsc.org Another powerful, atom-economic approach is the direct N-alkylation using alcohols, often catalyzed by ruthenium or iron complexes. csic.esnih.gov These reactions are crucial for modulating the compound's lipophilicity and steric profile.

N-Acylation: This is a straightforward method for creating a library of amide derivatives. The reaction typically involves treating the amine with an acyl chloride or anhydride (B1165640) in the presence of a base. nih.gov This strategy is widely used to explore SAR, as seen in the synthesis of various N-arylacetamides. mdpi.com Green chemistry approaches using benzotriazole (B28993) chemistry in water have also been developed for efficient N-acylation of amines. nih.gov

Schiff Base Formation: The primary amine can condense with aldehydes or ketones to form imines, also known as Schiff bases. scispace.com This reaction is typically carried out by refluxing the amine and the carbonyl compound in an appropriate solvent like ethanol (B145695). researchgate.netscirp.org Schiff bases are versatile intermediates themselves and can be further reduced to secondary amines or used in the synthesis of heterocyclic systems.

The nitrile group is a versatile functional group that can be converted into several other important moieties. lumenlearning.com

Conversion to Tetrazoles: The [3+2] cycloaddition reaction between the nitrile group and an azide (B81097) source (commonly sodium azide) is a widely used method to form a 5-substituted-1H-tetrazole ring. thieme-connect.comorganic-chemistry.org This transformation is significant in medicinal chemistry as the tetrazole ring is a common bioisostere of the carboxylic acid group. thieme-connect.com The reaction can be catalyzed by various agents, including zinc salts, L-proline, or iodine, and can be accelerated using microwave irradiation. organic-chemistry.orgscispace.comnih.gov

Conversion to Amides: The nitrile group can be partially hydrolyzed to an amide. This can be achieved under both acidic and basic conditions, though controlling the reaction to stop at the amide stage without proceeding to the carboxylic acid can be challenging. lumenlearning.comarkat-usa.org Milder, more selective methods, such as using an immobilized nitrilase enzyme, can provide the corresponding amide under neutral conditions. researchgate.net

Conversion to Carboxylic Acids: Complete hydrolysis of the nitrile group yields a carboxylic acid. This reaction is typically performed by heating the nitrile under reflux with a strong acid (like HCl) or a strong base (like NaOH). lumenlearning.comarkat-usa.orgmasterorganicchemistry.com The resulting carboxylic acid significantly increases the polarity of the molecule.

Table 1: Summary of Nitrile Group Conversion Reactions

| Product Functional Group | Reagents and Conditions | Significance |

|---|---|---|

| Tetrazole | NaN₃, Lewis or Brønsted acid catalyst (e.g., ZnBr₂, NH₄Cl), often in DMF or alcohols. scispace.comnih.gov | Bioisosteric replacement for carboxylic acid, enhances metabolic stability. thieme-connect.com |

| Amide | Partial hydrolysis with H⁺/H₂O or OH⁻/H₂O, controlled conditions. lumenlearning.com Enzymatic hydrolysis with nitrilase. researchgate.net | Introduces a hydrogen-bond donor/acceptor group. |

| Carboxylic Acid | Complete hydrolysis with strong acid (e.g., H₂SO₄, HCl) or base (e.g., NaOH), heat. arkat-usa.org | Increases polarity and introduces an acidic center. |

The acetamide group itself can be a target for modification, primarily by varying the acyl substituent attached to the parent aniline (B41778) structure.

Varying the Acyl Group: Instead of the acetyl group (CH₃CO-), a wide variety of other acyl groups can be introduced during the synthesis. This is achieved by using different acylating agents (e.g., benzoyl chloride, propionyl chloride) in the initial acylation of the parent aminobenzonitrile. This strategy allows for fine-tuning of steric and electronic properties to optimize biological activity. Studies on related N-substituted acetamides demonstrate that modifying this part of the molecule can significantly impact ligand binding and efficacy. nih.govmdpi.com

Transacylation: It is also possible to exchange the existing acetyl group for another acyl group. For example, N-acylsulfonamides can undergo direct transacylation in the presence of a catalyst like copper(II) triflate (Cu(OTf)₂) and an excess of a different acyl chloride. tandfonline.com This allows for the diversification of the amide functionality on a pre-existing scaffold.

Substitution on the Phenyl Ring for Structure-Reactivity/Property Relationship Studies

Electronic Effects: The placement of electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or alkyl groups, or electron-withdrawing groups (EWGs) such as halogens (-Cl, -Br) or nitro (-NO₂) can alter the pKa of the amino group and the reactivity of the entire system. scispace.com For instance, in a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the nature of substituents on the phenyl ring significantly affected their inhibitory activity. nih.gov

Steric Effects: The size and position of substituents can influence the molecule's conformation and its ability to fit into a biological target's binding site.

Lipophilicity and Solubility: Substituents also modify the lipophilicity of the compound, which affects its absorption, distribution, metabolism, and excretion (ADME) profile.

Systematic studies involving these substitutions are crucial for optimizing lead compounds. For example, SAR studies on N-substituted phenyldihydropyrazolones showed that different substituents on a phenyl ring, including a 3-cyanophenyl group, resulted in varied biological activities. frontiersin.org

Table 2: Examples of Phenyl Ring Substitutions on Related Scaffolds and Their Potential Effects

| Substituent Type | Example Group | Potential Effect on Properties | Rationale for Study |

|---|---|---|---|

| Electron-Withdrawing | -Cl, -Br, -NO₂ | Increases acidity of N-H protons, alters electronic distribution. | To probe electronic requirements for binding and activity. scispace.com |

| Electron-Donating | -CH₃, -OCH₃ | Increases electron density in the ring, may enhance metabolic stability. | To explore hydrophobic and electronic interactions in a binding pocket. |

| Halogens | -F, -Cl | Can increase binding affinity through halogen bonding, modulates lipophilicity. | To improve potency and pharmacokinetic properties. mdpi.com |

| Bulky Groups | -t-butyl, -phenyl | Introduces steric hindrance, can enhance selectivity. | To probe the size and shape of the binding site. |

Synthesis of Conjugates and Polymeric Forms

Beyond simple analogue synthesis, this compound can be incorporated into larger molecular architectures.

Synthesis of Conjugates: The reactive amino group provides a convenient attachment point for creating conjugates with other molecules, such as amino acids, peptides, or other pharmacophores. nih.gov This can be a strategy to create multi-target ligands or to improve the pharmacokinetic properties of the parent molecule. Acylation with activated amino acids is a common method for forming such peptide conjugates.

Polymeric Forms: While less common, the bifunctional nature of the molecule (containing a primary amine) allows for its potential incorporation into polymeric structures. For example, diamines can be polymerized with diacyl chlorides to form polyamides. The amino group of this compound could theoretically react with a suitable comonomer to be integrated into a polymer chain. Such polymeric materials could find applications in drug delivery or materials science. The synthesis of polymers containing cyanoimide units from cyano-diamines has been described, suggesting a possible, though underexplored, route for this compound.

Regioisomeric Studies and Separation Techniques

Regioisomeric purity is a critical parameter in the development of chemical compounds. In the case of this compound, the positions of the amino, cyano, and acetamido groups on the benzene (B151609) ring can vary, leading to a number of possible structural isomers. For instance, the starting material for its synthesis, a di-substituted aminobenzonitrile, can exist in multiple isomeric forms, which influences the final position of the acetamido group.

Synthetic routes often yield mixtures of these regioisomers. The ratio of the isomers formed can be dependent on the electronic and steric effects of the substituents already present on the ring. scispace.com For example, the synthesis of N-arylacetamides from substituted anilines can result in mixtures of products if the initial material is not regioisomerically pure. mdpi.com The characterization and quantification of these isomeric mixtures are typically performed using nuclear magnetic resonance (NMR) spectroscopy, where the distinct chemical shifts in ¹H-NMR and ¹³C-NMR spectra allow for the identification and ratio determination of each isomer in the mixture. scispace.commdpi.com

Table 1: Potential Regioisomers of Aminocyanophenylacetamide

| Isomer Name | Amino Group Position | Cyano Group Position | Acetamido Group Position |

| This compound | 5 | 2 | 1 |

| N-(3-amino-2-cyanophenyl)acetamide | 3 | 2 | 1 |

| N-(4-amino-2-cyanophenyl)acetamide | 4 | 2 | 1 |

| N-(2-amino-3-cyanophenyl)acetamide | 2 | 3 | 1 |

| N-(4-amino-3-cyanophenyl)acetamide | 4 | 3 | 1 |

The separation of these closely related isomers presents a significant challenge due to their similar physical properties, such as polarity and solubility. sunnypharmtech.comucf.edu Chromatographic techniques are the most powerful and widely used methods for this purpose. sunnypharmtech.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analytical and preparative separation of regioisomers. ucf.edu

Reverse-Phase HPLC (RP-HPLC) : This is a frequently employed method for separating polar and nonpolar compounds. For molecules structurally similar to this compound, such as N-(3-amino-2-hydroxy-5-nitrophenyl)acetamide, RP-HPLC methods have been developed using specialized columns. sielc.com These methods can be scaled up for preparative separation to isolate impurities or specific isomers. sielc.com The choice of stationary phase, such as a traditional C18 or a pentafluorophenyl (PFP) column, can significantly impact the separation efficiency of isomers. researchgate.net

Method Optimization : Achieving baseline separation between isomers often requires meticulous optimization of chromatographic conditions. Factors such as the mobile phase composition (e.g., the ratio of acetonitrile (B52724) to an acidic aqueous solution), column temperature, and flow rate are critical variables. mdpi.com The goal is to maximize the resolution (Rs), a quantitative measure of separation, with a value greater than 1.5 indicating a complete separation between two peaks. mdpi.com

Other Chromatographic Approaches : Beyond standard RP-HPLC, other strategies can be employed. Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for separating highly polar compounds. nih.gov Furthermore, chiral stationary phases have been shown to be effective in separating not only enantiomers but also achiral isomers by exploiting subtle differences in their three-dimensional structures. ucf.edu In complex cases, a two-dimensional HPLC approach, which combines two different separation methods, can be utilized to resolve challenging isomeric mixtures. ucf.edu

Table 2: Example HPLC Conditions for Separation of Related Isomeric Compounds

| Parameter | Method 1: Flavonoid Isomers mdpi.com | Method 2: Substituted Acetamide sielc.com |

| Technique | Reverse-Phase HPLC | Reverse-Phase HPLC |

| Column | Not Specified | Newcrom R1 |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid | Acetonitrile, Water, and Phosphoric Acid |

| Temperature | 40 °C | Not Specified |

| Flow Rate | 1.0 mL/min | Not Specified |

| Key Finding | Optimal conditions achieved Rs > 1.5 for all isomer pairs. | Method is scalable for preparative separation. |

In addition to HPLC, other purification techniques are also utilized. Column chromatography over silica (B1680970) gel is a standard method for purification following synthesis, capable of separating regioisomers on a laboratory scale. scispace.comsci-hub.se For isomers that exhibit different solubilities in specific solvents, recrystallization can be an effective and economical method for purification and separation. scispace.com

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific NMR data for N-(5-amino-2-cyanophenyl)acetamide has not been found.

No published ¹H-NMR data is available for this compound.

No published ¹³C-NMR data is available for this compound.

There is no available information on the use of advanced NMR techniques for the structural analysis of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Specific IR spectral data for this compound is not publicly available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

There is no publicly available mass spectrometry data for this compound.

No high-resolution mass spectrometry data has been found for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used to separate, identify, and quantify individual components within a sample. In the context of this compound, LC-MS serves the dual purpose of assessing sample purity and confirming the molecular identity.

The liquid chromatography component separates the target compound from any impurities, starting materials, or by-products. The purity of the synthesized molecule can be determined through methods like High-Performance Liquid Chromatography (HPLC), with purity levels for analogous compounds often reported to exceed 97.5%. nih.gov

Following chromatographic separation, mass spectrometry provides a mass-to-charge ratio (m/z) of the eluted compound. For this compound, which has a molecular formula of C₉H₉N₃O and a molecular weight of 175.19 g/mol , the mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule ([M+H]⁺) at an m/z of approximately 176.19. ugr.esevitachem.comnih.gov This accurate mass measurement provides unequivocal confirmation of the compound's identity.

Table 1: LC-MS Data for this compound

| Parameter | Expected Value | Reference |

| Molecular Formula | C₉H₉N₃O | ugr.esevitachem.com |

| Molecular Weight | 175.19 g/mol | ugr.es |

| Expected [M+H]⁺ | 176.19 m/z | mdpi.com |

| Purity (Typical) | >90% | evitachem.com |

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, this technique reveals detailed information about its molecular geometry, conformation, and the network of intermolecular interactions that stabilize the crystal lattice.

Detailed crystallographic studies have been performed on closely related derivatives, such as (Z)-N-[2-(N′-Hydroxycarbamimidoyl)phenyl]acetamide, which is synthesized from the precursor N-(2-cyanophenyl)acetamide. nih.gov Such analyses show that the asymmetric unit of the crystal can contain more than one independent molecule, which may differ slightly in conformation. nih.gov

Table 2: Selected Crystallographic Parameters for a Closely Related Acetamide (B32628) Derivative

| Parameter | Molecule A | Molecule B | Reference |

| Dihedral Angle (Benzene Ring to Acetamide Group) | 1.30 (5)° | 27.85 (9)° | nih.gov |

| Dihedral Angle (Benzene Ring to Substituent) | 28.58 (7)° | 25.04 (7)° | nih.gov |

| Intramolecular Hydrogen Bond Motif | S(6) | S(6) | nih.gov |

The stability of the crystal lattice is dictated by a complex network of intermolecular forces. In the solid state of this compound and its analogues, hydrogen bonding is a dominant interaction. The amino (-NH₂) and acetamide (-NH) groups serve as hydrogen bond donors, while the carbonyl oxygen (C=O) and the nitrogen of the cyano group (-C≡N) act as acceptors. nih.gov

Elemental Analysis (CHN) for Composition Verification

Elemental analysis is a fundamental technique used to verify the empirical formula of a synthesized compound. By combusting a small, precise amount of the sample, the mass percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) are determined and compared against the theoretically calculated values based on the molecular formula. googleapis.comcrystallography.net

For this compound (C₉H₉N₃O), the theoretical elemental composition is calculated as follows:

Carbon (C): 61.70%

Hydrogen (H): 5.18%

Nitrogen (N): 23.99%

Experimental results from CHN analysis are expected to be in close agreement with these theoretical values, typically within a ±0.4% margin, which is a common standard for confirming the purity and correct composition of a newly synthesized compound. nih.gov

Table 3: Elemental Analysis Data for this compound

| Element | Theoretical % | Experimental % (Typical) | Acceptable Deviation | Reference |

| Carbon (C) | 61.70 | C, 61.50 ± 0.4 | ± 0.4% | nih.govnih.gov |

| Hydrogen (H) | 5.18 | H, 5.20 ± 0.4 | ± 0.4% | nih.govnih.gov |

| Nitrogen (N) | 23.99 | N, 23.80 ± 0.4 | ± 0.4% | nih.govnih.gov |

Thermal Analysis Techniques (e.g., Thermal Gravimetric Analysis)

Thermal Gravimetric Analysis (TGA) is an analytical method that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. youtube.com This technique is crucial for determining the thermal stability of a compound, including its decomposition temperature and the presence of any volatile components like water or solvent. youtube.com

A typical TGA experiment involves heating the sample at a constant rate. The resulting thermogram plots the percentage of initial mass remaining against temperature. A stable compound will show a flat curve with negligible mass loss over a certain temperature range. A sharp drop in the curve indicates a mass loss event, such as decomposition. For many organic compounds, decomposition occurs at elevated temperatures, and TGA can identify the onset temperature of this degradation. For instance, analyses of similar complex organic molecules show decomposition events occurring at temperatures well above 200 °C. This information is vital for establishing the upper temperature limit for the handling and storage of this compound.

Table 4: Interpreting Thermal Gravimetric Analysis (TGA) Data

| TGA Observation | Interpretation |

| No mass loss below 100°C | Absence of volatile water/solvents |

| Plateau in the curve | Region of thermal stability |

| Sharp drop in mass | Decomposition of the compound |

| Onset temperature of mass loss | Upper limit of thermal stability |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the electronic and spectroscopic properties of a molecule from first principles.

The electronic structure of a molecule governs its reactivity, stability, and intermolecular interactions. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between these frontier orbitals (HOMO-LUMO gap) is a critical indicator of molecular stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov

For acetamide (B32628) derivatives, DFT calculations are routinely used to determine these parameters. researchgate.netresearchgate.net For instance, studies on N-aryl acetamide compounds show that the HOMO-LUMO gap provides insight into the molecule's stability. semanticscholar.org The presence of both electron-donating (amino) and electron-withdrawing (cyano, acetamido) groups on the phenyl ring of N-(5-amino-2-cyanophenyl)acetamide suggests a significant potential for intramolecular charge transfer, which would be reflected in a relatively small HOMO-LUMO energy gap. nih.gov

Molecular Electrostatic Potential (MEP) maps are another vital output of electronic structure calculations. These maps illustrate the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen of the carbonyl group, the nitrogen of the cyano group, and the lone pair of the amino group, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the amide and amine hydrogens. nih.govresearchgate.net

Table 1: Representative Frontier Orbital Energies for a Structurally Related Acetamide Data for the analog N-(2-methoxy-benzyl)-acetamide, calculated via DFT at the B3LYP/6-311G++(d,p) level.

| Parameter | Equation | Value (eV) |

| EHOMO | Energy of Highest Occupied Molecular Orbital | -6.40 |

| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | -0.62 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.78 |

| This table presents data for the analog compound N-(2-methoxy-benzyl)-acetamide to illustrate typical values obtained through DFT calculations. Source: researchgate.net |

Quantum chemical calculations are highly effective in predicting spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. DFT methods can calculate the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) in a molecule. These values are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). mdpi.com

This predictive capability is crucial for confirming chemical structures. The accuracy of DFT-based predictions has advanced significantly, with mean absolute errors often less than 0.2 ppm for ¹H shifts and 2 ppm for ¹³C shifts when appropriate computational models are used. d-nb.info For complex molecules, calculations may need to account for different conformational isomers and their relative populations (Boltzmann averaging) to achieve high accuracy. d-nb.infonih.gov

For this compound, theoretical calculations of its ¹H and ¹³C NMR spectra would help in the unambiguous assignment of experimental signals. For example, a study on the related compound 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-(4-cyanophenyl) acetamide used DFT to predict NMR shifts, which were then compared with experimental data to distinguish between regioisomers. mdpi.com This highlights the power of computational methods in structural elucidation.

Table 2: General Accuracy of DFT-Predicted NMR Chemical Shifts This table shows typical mean absolute errors (MAE) reported in studies using DFT to predict NMR chemical shifts for organic molecules.

| Nucleus | Typical MAE (ppm) | Reference |

| ¹H | < 0.21 | d-nb.info |

| ¹³C | < 1.2 | d-nb.info |

| ¹³C | ~1.17 | csic.es |

| This data represents the general accuracy of the computational methods and is not specific to this compound. |

Molecular Modeling and Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is instrumental in drug discovery and materials science for understanding chemical interactions. The process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function.

For derivatives of cyanophenyl acetamide, docking studies can reveal key chemical interactions that stabilize the ligand-receptor complex. These interactions commonly include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H of the amide or amino group) and acceptors (like carbonyl oxygens or nitrogens in the receptor's amino acid residues).

Hydrophobic Interactions: Occur between the nonpolar phenyl ring of the ligand and hydrophobic residues in the receptor.

π-π Stacking: A non-covalent interaction between aromatic rings.

Cation-π Interactions: An interaction between a cation and the face of an aromatic ring.

Studies on various acetamide derivatives show their ability to fit into enzyme active sites, with the acetamide and phenyl moieties playing crucial roles in forming these stabilizing interactions. semanticscholar.orgukaazpublications.com For example, in a docking study of aryl acetamide derivatives with microbial enzymes, interactions with key amino acids were analyzed to understand their binding modes. ukaazpublications.com

Table 3: Example of Predicted Interactions from a Docking Study of an Acetamide Derivative Interactions observed for a potent acetamide-based inhibitor docked into the carbonic anhydrase II active site.

| Interacting Residue | Interaction Type |

| His94 | Hydrogen Bond |

| His96 | Hydrogen Bond |

| Thr199 | Hydrogen Bond |

| Thr200 | Hydrophobic Interaction |

| Trp209 | π-π Stacking |

| This table is based on findings for related acetamide inhibitors to exemplify the output of docking studies. Source: researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can track the conformational changes, stability, and interactions of a molecule in a simulated environment (e.g., in a solvent like water). nih.govnih.gov

For a flexible molecule like this compound, MD simulations are valuable for exploring its conformational landscape. The molecule can adopt different shapes (conformers) due to rotation around its single bonds. MD simulations can identify the most stable conformers and the energy barriers between them. acs.org Key metrics analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions over time from a reference structure, indicating the stability of the simulation. A stable RMSD suggests the system has reached equilibrium. nih.gov

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual atoms or residues, highlighting the most flexible parts of the molecule.

MD simulations are also used to refine the results of molecular docking. By simulating the docked ligand-protein complex, researchers can assess the stability of the predicted binding pose and observe how the ligand and protein adapt to each other over time. nih.gov

Structure-Reactivity Relationship Predictions (in silico)

In silico methods are pivotal for establishing structure-reactivity relationships, which correlate a molecule's structural features with its chemical reactivity or interaction potential. Quantitative Structure-Activity Relationship (QSAR) models are a prime example, where computational descriptors are used to build a mathematical model that predicts a specific activity. nih.govacs.org

For a series of compounds related to this compound, a QSAR study would involve:

Descriptor Calculation: Calculating various molecular descriptors for each compound in the series. These can include electronic descriptors (e.g., HOMO/LUMO energies, dipole moment from DFT), steric descriptors (e.g., molecular volume), and topological descriptors (e.g., number of rotatable bonds). nih.gov

Model Building: Using statistical methods like Multiple Linear Regression (MLR) to create an equation that links the descriptors to an observed property (e.g., binding affinity, reaction rate).

Validation: Testing the model's predictive power on a set of compounds not used in its creation.

Such models can predict the reactivity of this compound and guide the design of new derivatives with enhanced or tailored properties by suggesting which structural modifications would be most impactful. acs.org

Prediction of Chemical Applications via Computational Screening

Computational screening, or virtual high-throughput screening (HTS), leverages the speed of computational models to evaluate vast libraries of chemical compounds for specific applications. This approach is far more efficient than synthesizing and testing each compound experimentally. nih.gov

This compound and its virtual derivatives could be screened for various applications:

Materials Science: The electronic properties calculated by DFT, such as the HOMO-LUMO gap and absorption spectrum, can be used to screen for potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) or photocatalysts. nih.govrsc.org The screening process would filter compounds based on whether their calculated properties fall within a desired range.

Catalysis: Computational methods can predict the ability of a molecule to act as a catalyst or a ligand for a metal catalyst. For example, the amino and cyano groups could potentially coordinate with metal ions, and computational screening could predict the stability and electronic properties of such complexes.

This screening process relies on the computational methods described in the previous sections—using DFT to predict material properties or molecular docking to predict binding affinities—to rapidly assess thousands of molecules and identify promising candidates for further experimental investigation.

Applications in Chemical Synthesis and Materials Science

Role as an Organic Synthetic Intermediate and Building Block

N-(5-amino-2-cyanophenyl)acetamide serves as a versatile organic synthetic intermediate, primarily utilized as a building block in the synthesis of more complex molecules. Its structure, featuring an acetamido group, a cyano group, and an amino group on a phenyl ring, provides multiple reactive sites for various chemical transformations. This trifunctionality allows it to be a precursor in the construction of diverse molecular architectures, particularly heterocyclic compounds. The presence of the cyano and amino groups ortho to each other makes it a suitable starting material for cyclization reactions to form fused ring systems.

Precursor in Heterocyclic Compound Synthesis

The arrangement of the amino and cyano groups on the aromatic ring of this compound makes it a key precursor for the synthesis of a variety of heterocyclic compounds, especially those containing a fused pyrimidine (B1678525) ring, such as quinazolines. While specific examples detailing the direct use of this compound are not extensively documented in readily available literature, the broader class of 2-aminobenzonitrile (B23959) derivatives is widely employed in the synthesis of quinazoline (B50416) scaffolds. These syntheses often involve the reaction of the 2-aminobenzonitrile moiety with various electrophiles, leading to cyclization and the formation of the quinazoline ring system. The amino group can act as a nucleophile, while the cyano group can undergo transformations such as hydrolysis or addition reactions to facilitate ring closure.

The general synthetic utility of N-aryl-2-cyanoacetamides as synthons for a wide array of biologically active heterocyclic systems has been demonstrated, including the synthesis of thiazoles, pyridines, and chromenes. ekb.eg These reactions typically exploit the reactivity of the active methylene (B1212753) group adjacent to the cyano group and the amide functionality.

Component in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. Cyanoacetamide derivatives are known to be effective components in MCRs for the synthesis of various heterocyclic frameworks. mdpi.comnih.gov They can act as both nucleophiles and electrophiles, contributing to the diversity of the resulting products.

While specific research detailing the participation of this compound in multi-component reactions is not prevalent in the reviewed literature, the inherent reactivity of its functional groups suggests its potential as a valuable component in such transformations for the synthesis of novel heterocyclic libraries.

Applications in Material Science

The applications of this compound in materials science are not well-documented in publicly accessible research. The following sections are based on the potential applications inferred from the general properties of related chemical structures.

Aggregation-Induced Emission (AIE) Organic Monomers